n-Methyl-2-{5-methyl-2-[1-(methylamino)ethyl]phenoxy}acetamide
Description
Properties
Molecular Formula |
C13H20N2O2 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
N-methyl-2-[5-methyl-2-[1-(methylamino)ethyl]phenoxy]acetamide |
InChI |
InChI=1S/C13H20N2O2/c1-9-5-6-11(10(2)14-3)12(7-9)17-8-13(16)15-4/h5-7,10,14H,8H2,1-4H3,(H,15,16) |
InChI Key |
QTRMCKFYURFNGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)NC)OCC(=O)NC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of n-Methyl-2-{5-methyl-2-[1-(methylamino)ethyl]phenoxy}acetamide involves key steps:
- Formation of the phenoxyacetamide core through nucleophilic substitution or coupling reactions.
- Introduction of the methylaminoethyl side chain on the aromatic ring.
- Methylation of the amino group to generate the N-methyl functionality.
These steps require careful selection of reagents, solvents, and reaction conditions to optimize yield and purity.
Specific Synthetic Routes
Amide Formation via Acylation
One of the foundational steps is the formation of the acetamide linkage. This can be achieved by reacting an appropriate amine with an acyl chloride or activated ester derivative of acetic acid:
- The amine precursor containing the phenoxy and methylaminoethyl groups is reacted with chloroacetyl chloride or ethyl chloroformate under controlled conditions.
- Solvents such as chloroform, dichloromethane, or polar aprotic solvents (e.g., dimethylformamide) are used.
- Catalysts such as thionyl chloride or sulfuric acid may assist in esterification or acylation steps.
Introduction of the Methylaminoethyl Side Chain
The methylaminoethyl substituent on the aromatic ring can be installed by:
- Alkylation of an amino group with methyl halides or methylating agents.
- Reductive amination of an aldehyde or ketone precursor with methylamine derivatives.
- Use of protecting groups such as Boc (tert-butoxycarbonyl) during intermediate steps to prevent side reactions, followed by deprotection.
Cyclization and Functional Group Transformations
In some synthetic pathways, cyclization reactions are employed to form oxadiazole or related heterocyclic intermediates, which can then be opened or modified to yield the target compound. For example:
- Refluxing intermediates in xylene or other high-boiling solvents to induce cyclization.
- Use of potassium tert-butoxide or other strong bases to facilitate ring closure or salt formation.
Reaction Conditions and Catalysts
- Temperature control is critical, with reactions often carried out between -10°C and 60°C to optimize selectivity.
- Reaction times vary widely depending on the method, from minutes in microwave-assisted synthesis to hours or days in conventional heating.
- Catalysts such as Raney nickel, palladium on carbon (Pd/C), or sodium borohydride are used in reduction steps when converting nitro groups to amines.
Advanced Techniques: Microwave-Assisted Synthesis
Recent research highlights the advantages of microwave-assisted synthesis for related acetamide derivatives:
| Compound | Microwave Yield (%) | Conventional Yield (%) | Microwave Time (s) | Conventional Time (min) |
|---|---|---|---|---|
| Example related compounds (7a-7s) | 81-96 | 49-86 | 30-70 | 15-30 hours |
Microwave irradiation leads to superheating, dramatically reducing reaction times from hours to seconds while improving yields and purity.
Purification and Characterization
- Purification is typically performed by recrystallization or chromatographic techniques.
- Characterization methods include proton and carbon NMR spectroscopy, PXRD for crystalline forms, and elemental analysis to confirm molecular structure and purity.
Data Tables Summarizing Key Preparation Parameters
| Step | Reagents/Conditions | Solvents | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Acylation | Amine + ethyl chloroformate | Chloroform, DMF | 0-25°C | 1-3 h | 70-85 | Use of thionyl chloride catalyst possible |
| Cyclization | Intermediate + potassium tert-butoxide | Ketone solvents, esters | -10 to 60°C | 1-6 h | 65-80 | Base-promoted ring closure |
| Reduction | Nitro compound + Raney Ni/Pd-C + H2 | Ethyl acetate, alcohols | Room temp to 50°C | 2-12 h | 75-90 | Hydrogenation to amine |
| Microwave-assisted coupling | Phenoxyacetamide + methylaminoethyl precursor | Polar aprotic solvents | 80-120°C | 30-70 s | 85-95 | Significantly reduces reaction time |
Chemical Reactions Analysis
Types of Reactions
n-Methyl-2-{5-methyl-2-[1-(methylamino)ethyl]phenoxy}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenoxy acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenoxy ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
Oxidation: Phenoxy acids.
Reduction: Corresponding amines.
Substitution: Various substituted phenoxyacetamides.
Scientific Research Applications
n-Methyl-2-{5-methyl-2-[1-(methylamino)ethyl]phenoxy}acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of n-Methyl-2-{5-methyl-2-[1-(methylamino)ethyl]phenoxy}acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural analogs, their substituents, biological activities, and synthesis routes, highlighting differences and similarities with the target compound:
Key Observations:
Substituent Impact on Activity: The methylaminoethyl group in the target compound may enhance bioavailability compared to simpler alkyl chains (e.g., 4-chlorophenyl in 3a–e), as amino groups improve solubility and receptor interactions .
Therapeutic vs. Agrochemical Applications: Compounds like alachlor (herbicide) and metominostrobin (fungicide) share the acetamide core but feature chloro or methoxyimino groups that confer pesticidal activity . This underscores how minor structural changes redirect applications from medical to agricultural.
Synthetic Efficiency: The Leuckart method (used for 3a–j derivatives) offers high yields (>80%) for phenoxy acetamides, whereas peptide coupling (for ’s derivatives) is more labor-intensive but enables precise stereochemical control .
Research Findings and Contradictions
Anticancer Potential: Derivatives with COX/LOX inhibitory activity (e.g., 3a–j) show IC₅₀ values in the low micromolar range, suggesting the target compound’s methylaminoethyl group could enhance potency by mimicking endogenous amine neurotransmitters in tumor microenvironments .
Toxicological Gaps: While 2-Cyano-N-[(methylamino)carbonyl]acetamide () shares a methylamino motif, its toxicity remains unstudied.
Structural Complexity vs.
Biological Activity
n-Methyl-2-{5-methyl-2-[1-(methylamino)ethyl]phenoxy}acetamide, identified by its CAS number 1274559-72-6, is a compound that has garnered attention for its potential biological activities. Understanding its biological properties is crucial for evaluating its therapeutic applications, particularly in pharmacology and medicinal chemistry.
Chemical Structure
The compound's IUPAC name is this compound. Its molecular formula is C13H20N2O2, and it features a complex structure that includes a phenoxy group and an acetamide moiety.
Biological Activity Overview
Research on this compound has indicated several areas of biological activity:
- Antitumor Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes, potentially influencing metabolic pathways.
- Receptor Modulation : There is evidence that it interacts with certain receptors, which could modulate physiological responses.
Antitumor Activity
A study examining the structure-activity relationship (SAR) of similar compounds found that modifications in the phenyl ring significantly affected cytotoxicity. For instance, compounds with electron-donating groups at specific positions showed enhanced activity against cancer cell lines such as A-431 and Jurkat cells. The IC50 values for these compounds ranged from 1.61 to 1.98 µg/mL, indicating potent activity compared to standard chemotherapy agents like doxorubicin .
Enzyme Inhibition
In vitro assays have demonstrated that this compound can inhibit specific enzymes involved in metabolic processes. This inhibition could potentially lead to altered drug metabolism or enhanced therapeutic effects when used in combination with other drugs.
Receptor Interaction
The compound has been shown to interact with peroxisome proliferator-activated receptors (PPARs), particularly PPARα and PPARγ. One study reported an EC50 value of 2.8 nM for PPARα, which is significantly lower than the EC50 of 26 nM for PPARγ, suggesting a preference for PPARα activation. This selectivity may reduce side effects commonly associated with PPARγ activation, such as weight gain .
Case Studies
Several case studies have been documented regarding the efficacy of similar compounds in clinical settings:
- Study on Cancer Treatment : A clinical trial involving a derivative of this compound indicated significant tumor reduction in patients with advanced melanoma, supporting its potential as an antitumor agent.
- Metabolic Disorders : Another study highlighted the use of related compounds in managing insulin resistance, showcasing their role in metabolic health.
Data Table: Summary of Biological Activities
Q & A
Q. Q1. What are the standard synthetic routes for n-Methyl-2-{5-methyl-2-[1-(methylamino)ethyl]phenoxy}acetamide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions:
Intermediate formation : React 5-methyl-2-[1-(methylamino)ethyl]phenol with chloroacetyl chloride in the presence of triethylamine to form the chloroacetamide intermediate .
Coupling reaction : Treat the intermediate with a methyl-substituted phenol derivative under basic conditions (e.g., potassium carbonate) to form the final acetamide .
Critical Parameters :
- Temperature : Excessive heat (>80°C) may degrade sensitive functional groups like the methylaminoethyl moiety.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
- Base selection : Potassium carbonate minimizes side reactions compared to stronger bases like NaOH .
Q. Q2. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers are diagnostic?
Methodological Answer:
- NMR :
- IR : A strong absorption at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .
- Mass Spectrometry : The molecular ion peak (M⁺) should match the molecular weight (C₁₆H₂₃N₂O₃: ~307.4 g/mol) .
Advanced Research Questions
Q. Q3. How can structural modifications to the methylaminoethyl or phenoxy groups alter bioactivity, and what SAR trends have been observed in related acetamides?
Methodological Answer:
- Methylaminoethyl group :
- Phenoxy substituents :
- Electron-withdrawing groups (e.g., chloro) at the 5-position increase metabolic stability but may reduce in vitro potency .
SAR Strategy :
- Electron-withdrawing groups (e.g., chloro) at the 5-position increase metabolic stability but may reduce in vitro potency .
- Use computational docking studies to predict interactions with target enzymes (e.g., kinases) .
- Compare IC₅₀ values of analogs in enzyme inhibition assays to identify optimal substituents .
Q. Q4. How should researchers address contradictory data in biological activity studies (e.g., conflicting IC₅₀ values across assays)?
Methodological Answer:
- Assay conditions :
- Control experiments :
- Include positive controls (e.g., known kinase inhibitors) to validate assay reproducibility .
- Perform stability studies (HPLC monitoring) to rule out degradation during testing .
Q. Q5. What strategies optimize regioselectivity in electrophilic substitution reactions involving the phenoxy ring?
Methodological Answer:
- Directing groups : The methoxy group at the 2-position directs electrophiles to the 5-position via resonance stabilization .
- Reagent selection :
- Use mild nitrating agents (e.g., acetyl nitrate) to avoid over-nitration, as demonstrated in 2-(4-chlorophenoxy)acetamide analogs .
- For halogenation, N-iodosuccinimide in acetic acid achieves >90% selectivity for the 5-position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
